A Technical Guide to the Synthesis and Purification of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
A Technical Guide to the Synthesis and Purification of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known SH2 domain ligand.[1][2] SH2 domains are critical components in cellular signal transduction pathways mediated by protein tyrosine kinases (PTKs), making peptides like this valuable tools for research and drug discovery.[1] This document outlines the chemical synthesis via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Core Principles of Phosphopeptide Synthesis
The synthesis of phosphotyrosine-containing peptides presents unique challenges due to the lability of the phosphate group. The most common and effective approach is the "building block" strategy, where a pre-phosphorylated and protected tyrosine residue is incorporated into the peptide chain during solid-phase synthesis.[3][4][5] This guide will focus on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[4]
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-Met-OH
-
Fmoc-Pro-OH
-
Fmoc-Val-OH
-
Fmoc-Tyr(PO3(tBu)2)-OH[4]
-
Fmoc-Asp(OtBu)-OH
-
Acetic Anhydride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first amino acid, Fmoc-Leu-OH (3 equivalents), with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Met, Pro, Val, Tyr(PO3(tBu)2), and Asp(OtBu).
-
N-terminal Acetylation: After the final amino acid (Asp) has been coupled and its Fmoc group removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and then DCM.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% H2O, and 2.5% EDT.
-
Add the cleavage cocktail to the resin and allow it to react for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Diagram of the Solid-Phase Peptide Synthesis Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
II. Peptide Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, dried peptide
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min for a preparative column.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Diagram of the Purification and Analysis Workflow:
Caption: Peptide Purification and Analysis Workflow.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2.
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Synthesis Scale | 0.2 mmol |
| Theoretical Yield | 205.8 mg |
| Crude Peptide Yield | 150-180 mg (73-87%) |
| Purified Peptide Yield | 40-60 mg (20-29%) |
Table 1: Synthesis Yields
| Analysis Method | Parameter | Specification |
| Analytical RP-HPLC | Purity | ≥ 95% |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Expected: 1028.1 g/mol |
| Observed: [M+H]⁺ = 1029.1 |
Table 2: Quality Control of Purified Peptide
Signaling Pathway Context
The target of this peptide, the SH2 domain, is a structurally conserved protein domain of about 100 amino acids that is found in many intracellular signal-transducing proteins. SH2 domains function as regulatory modules by binding to phosphotyrosine-containing sequences in other proteins, thereby mediating protein-protein interactions.
Diagram of a Simplified Tyrosine Kinase Signaling Pathway:
Caption: Simplified Receptor Tyrosine Kinase Signaling.
This guide provides a robust framework for the successful synthesis and purification of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. The detailed protocols and visual workflows are intended to aid researchers in producing this valuable phosphopeptide for their studies in cell signaling and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
